(2R)-2,3-dimethoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,3-dimethoxypropan-1-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the second and third carbon atoms of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dimethoxypropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-2,3-dimethoxypropan-1-ol.
Amination: The hydroxyl group of (2R)-2,3-dimethoxypropan-1-ol is converted to an amine group through a series of reactions. One common method involves the use of reagents such as tosyl chloride to form a tosylate intermediate, followed by nucleophilic substitution with ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2R)-2,3-dimethoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2,3-dimethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-dimethoxypropan-1-amine: The enantiomer of (2R)-2,3-dimethoxypropan-1-amine, with similar chemical properties but different biological activities due to its chiral nature.
2,3-dimethoxypropane: A related compound without the amine group, used in different chemical applications.
2,3-dimethoxypropylamine: A similar compound with the amine group attached to the third carbon instead of the first.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination allows for selective interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2,3-dimethoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLJZMWPNMEGK-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241107-40-2 |
Source
|
Record name | (2R)-2,3-dimethoxypropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.